6-Aminocyclohexane-1,2,3,4,5-pentol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminocyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOTICXQLILTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949029 | |
| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64938-53-0, 64938-52-9, 26151-22-4, 56845-76-2 | |
| Record name | INOSAMINE (D) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MYOINOSAMINE (L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | INOSAMINE (L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MYOINSAMINE (D) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemistry and Conformational Analysis of 6 Aminocyclohexane 1,2,3,4,5 Pentol
Isomere Formen und diastereomere Betrachtungen
6-Aminocyclohexan-1,2,3,4,5-pentol ist ein Cyclitol, eine Klasse von Cycloalkanen, die an drei oder mehr Ringatomen jeweils eine Hydroxylgruppe tragen. qmul.ac.ukwikipedia.org Die Hinzufügung einer Aminogruppe führt zu einer zusätzlichen Komplexität der Stereochemie. Die räumliche Anordnung der fünf Hydroxylgruppen und der einen Aminogruppe relativ zueinander und zum Cyclohexanring führt zu einer Vielzahl möglicher Stereoisomere. cymitquimica.com
Konfigurationsisomere sind Stereoisomere, die nicht durch Rotation um Einfachbindungen ineinander umgewandelt werden können. quora.comchemistrysteps.com Im Fall von 6-Aminocyclohexan-1,2,3,4,5-pentol ergibt sich die Konfigurationsisomerie aus der unterschiedlichen Anordnung der -OH- und -NH2-Gruppen oberhalb oder unterhalb der Ebene des Rings. Diese Isomere werden als cis- und trans-Isomere oder allgemeiner als geometrische Isomere bezeichnet. libretexts.orgyoutube.com Jedes dieser Isomere kann zudem als Enantiomerenpaar (nicht überlagerbare Spiegelbilder) oder als meso-Verbindung (achiral trotz vorhandener Chiralitätszentren) existieren.
Die genaue Anzahl der möglichen Stereoisomere hängt von der spezifischen relativen Anordnung der Substituenten ab. Zum Beispiel gibt es für Inosit (Cyclohexan-1,2,3,4,5,6-hexol) neun verschiedene Stereoisomere. wikipedia.org Durch den Ersatz einer Hydroxylgruppe durch eine Aminogruppe ändert sich die Symmetrie des Moleküls, was die Anzahl und Art der möglichen Isomere beeinflusst.
Aufgrund der Komplexität der Stereochemie von Cyclitolen wurden spezielle Nomenklatursysteme entwickelt. qmul.ac.ukiupac.orgportlandpress.com Eine gängige Methode verwendet Präfixe, um die relative Konfiguration der Substituenten zu beschreiben. Dabei wird der Cyclohexanring als planar betrachtet, und die Positionen der Substituenten werden als oberhalb (cis) oder unterhalb (trans) der Ringebene angegeben. qmul.ac.uk
Die IUPAC hat Empfehlungen für die Nomenklatur von Cyclitolen herausgegeben, die eine systematische Benennung der verschiedenen Stereoisomere ermöglichen. qmul.ac.ukiupac.orgportlandpress.com Diese Nomenklatur verwendet eine Bruchschreibweise, bei der die Lokanten (Positionsnummern) der Substituenten auf einer Seite des Rings im Zähler und die auf der anderen Seite im Nenner aufgeführt werden. qmul.ac.uk Beispielsweise könnte ein Isomer als 1,2,4,5/3,6- bezeichnet werden. qmul.ac.uk
Für chirale Cyclitole werden die D- und L-Deskriptoren verwendet, um die absolute Konfiguration zu spezifizieren. portlandpress.com Verbindungen, die eine Aminogruppe anstelle einer Hydroxylgruppe enthalten, werden oft als "Amino-deoxy"-Derivate des entsprechenden Cyclitols benannt. iupac.org So wird beispielsweise 1-Amino-1-deoxy-scyllo-inositol als scyllo-Inosamin bezeichnet. cymitquimica.com
Konformationspräferenzen und Ringdynamik
Der Cyclohexanring ist nicht planar, sondern nimmt bevorzugt eine gewellte Konformation ein, um die Winkel- und Torsionsspannung zu minimieren. wikipedia.orglibretexts.org Die stabilste Konformation ist die Sesselkonformation , bei der alle C-C-C-Bindungswinkel nahe am idealen Tetraederwinkel von 109,5° liegen und alle benachbarten C-H-Bindungen gestaffelt sind. libretexts.orgpressbooks.pub
Eine weitere wichtige Konformation ist die Wannenkonformation . Diese ist energetisch ungünstiger als die Sesselkonformation, da sie sowohl an Torsionsspannung durch ekliptische Bindungen als auch an sterischer Hinderung zwischen den "Fahnenmast"-Wasserstoffatomen leidet. libretexts.orgpressbooks.pub Die Energiedifferenz zwischen der Sessel- und der Wannenkonformation beträgt etwa 30 kJ/mol. pressbooks.pub
Es gibt auch andere, weniger stabile Konformationen wie die Twist-Wannenkonformation und die Halbsesselkonformation , die als Übergangszustände beim "Umklappen" des Rings von einer Sesselkonformation in die andere durchlaufen werden. libretexts.orgscribd.com Dieser Prozess des Ringumklappens führt dazu, dass axiale Substituenten in äquatoriale Positionen und umgekehrt wechseln. masterorganicchemistry.comlibretexts.org
Tabelle 1: Relative Energien der Cyclohexan-Konformationen
| Konformation | Relative Energie (kJ/mol) | Hauptursachen für Instabilität |
| Sessel | 0 | Keine wesentliche Spannung |
| Twist-Wanne | 23 | Torsionsspannung, sterische Hinderung |
| Wanne | 30 | Torsionsspannung, sterische Hinderung ("Fahnenmast"-Wechselwirkung) |
| Halbsessel | 45 | Winkelspannung, Torsionsspannung |
Hinweis: Die Energiewerte sind ungefähre Angaben und können je nach Quelle leicht variieren. libretexts.orgscribd.com
Wenn ein Cyclohexanring substituiert ist, sind die beiden möglichen Sesselkonformationen (eine mit dem Substituenten in axialer Position, die andere mit dem Substituenten in äquatorialer Position) energetisch nicht mehr äquivalent. libretexts.orglibretexts.org Substituenten bevorzugen im Allgemeinen die äquatoriale Position, um sterische Hinderungen mit den axialen Wasserstoffatomen an den Positionen 3 und 5 zu vermeiden (1,3-diaxiale Wechselwirkungen). wikipedia.orglibretexts.org
Die Stärke dieser Präferenz hängt von der Größe des Substituenten ab. Größere Gruppen haben eine stärkere Präferenz für die äquatoriale Position. libretexts.org Im Fall von 6-Aminocyclohexan-1,2,3,4,5-pentol müssen die sterischen Anforderungen der fünf Hydroxylgruppen und der einen Aminogruppe berücksichtigt werden. Die Konformation, die die meisten oder die größten Gruppen in äquatorialen Positionen unterbringt, wird im Allgemeinen bevorzugt.
Zusätzlich zu sterischen Effekten können auch intramolekulare Wasserstoffbrückenbindungen zwischen den Hydroxyl- und Aminogruppen die Konformationspräferenz beeinflussen. researchgate.net Solche Wasserstoffbrückenbindungen können eine Konformation stabilisieren, die ansonsten aufgrund sterischer Hinderung weniger günstig wäre. Die relative Stabilität der verschiedenen Konformere wird also durch ein komplexes Zusammenspiel von sterischen Abstoßungen und anziehenden Wasserstoffbrückenbindungen bestimmt.
Umwandlungsmechanismen und Gleichgewichtsstudien von Stereoisomeren
Die Umwandlung zwischen verschiedenen Konformeren, wie den beiden Sesselformen, erfolgt durch einen Prozess, der als Ringumklappen oder Ringinversion bezeichnet wird. libretexts.org Dieser Prozess verläuft über hochenergetische Übergangszustände wie die Halbsessel- und Wannenkonformationen. scribd.com Bei Raumtemperatur ist diese Umwandlung in der Regel schnell.
Die relative Population der verschiedenen Konformere im Gleichgewicht kann experimentell, beispielsweise durch NMR-Spektroskopie, bestimmt werden. researchgate.net Aus dem Gleichgewichtsverhältnis kann die freie Energiedifferenz (ΔG) zwischen den Konformeren berechnet werden. masterorganicchemistry.com
Die Umwandlung zwischen Konfigurationsisomeren (Epimerisierung) ist ein Prozess, bei dem die Konfiguration an einem oder mehreren Chiralitätszentren invertiert wird. nih.gov Dies ist im Allgemeinen ein energetisch anspruchsvollerer Prozess als die Konformationsänderung, da er das Brechen und Wiederbilden von kovalenten Bindungen erfordert. youtube.com Die Epimerisierung kann unter bestimmten Bedingungen, beispielsweise durch basenkatalysierte Mechanismen, erfolgen. nih.gov
Bei substituierten Cyclohexanen wie 6-Aminocyclohexan-1,2,3,4,5-pentol kann das Konformationsgleichgewicht durch äußere Faktoren wie den pH-Wert beeinflusst werden. researchgate.net Die Protonierung der Aminogruppe kann die Stärke intramolekularer Wasserstoffbrückenbindungen und die sterischen Wechselwirkungen verändern, was zu einer Verschiebung des Gleichgewichts zugunsten einer bestimmten Konformation führt. researchgate.net
Tabelle 2: In diesem Artikel erwähnte Verbindungen
| Verbindungsname |
| 6-Aminocyclohexan-1,2,3,4,5-pentol |
| Cyclohexan |
| Inosit (Cyclohexan-1,2,3,4,5,6-hexol) |
| scyllo-Inosamin (1-Amino-1-deoxy-scyllo-inositol) |
| Menthol |
| 1,2-Dichlorethan |
| 1,2-Dichlorethen |
| 1,2-Dimethylcyclopropan |
| 1,3-Dichlorcyclobutan |
| 2-Buten |
| 2-Butin |
| 2-Chlorbutan |
| Butan |
| Cycloheptan |
| Cyclooctan |
| Glucose |
| Methylcyclohexan |
| Testosteron |
Chirality and Optical Activity in Related Aminocyclitols
Aminocyclitols are a class of compounds characterized by a cyclohexane (B81311) ring substituted with one or more amino groups and multiple hydroxyl groups. The presence of multiple stereocenters in these molecules gives rise to a rich stereochemical diversity, with numerous possible diastereomers and enantiomers.
The chirality of an aminocyclitol is determined by the specific three-dimensional arrangement of its amino and hydroxyl groups around the cyclohexane core. Each chiral center, a carbon atom bonded to four different groups, can exist in one of two configurations (R or S). With 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. This inherent chirality is the basis for the optical activity observed in many aminocyclitols. libretexts.org
Optically active compounds have the ability to rotate the plane of polarized light. purdue.edu This rotation is a macroscopic property that arises from the interaction of light with a collection of chiral molecules. purdue.edu Enantiomers, which are non-superimposable mirror images of each other, rotate the plane of polarized light by equal amounts but in opposite directions. purdue.edu A dextrorotatory (+) enantiomer rotates light in a clockwise direction, while a levorotatory (-) enantiomer rotates it in a counter-clockwise direction. purdue.eduyoutube.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. youtube.com
The specific rotation, [α], is a standardized measure of the optical activity of a compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the solution.
It is important to note that the D/L nomenclature, often used for amino acids and sugars, is distinct from the (+)/(-) designation for optical rotation. The D/L system refers to the relative configuration of the molecule compared to a reference compound (glyceraldehyde), whereas (+)/(-) describes the experimentally observed direction of optical rotation. An L-configured compound can be either dextrorotatory or levorotatory. libretexts.org
The study of chirality and optical activity in aminocyclitols is crucial as the biological activity of these compounds is often highly stereospecific. Different stereoisomers can exhibit vastly different interactions with biological targets such as enzymes and receptors.
Advanced Synthetic Strategies for 6 Aminocyclohexane 1,2,3,4,5 Pentol and Its Analogues
Retrosynthetic Analysis for the Aminocyclohexanepentol Core
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgchemistry.coachnih.gov For the 6-aminocyclohexane-1,2,3,4,5-pentol (B13143475) core, the primary strategic disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds that form the cyclohexane (B81311) ring.
A primary retrosynthetic disconnection breaks the C-N bond, leading to a cyclohexanepentol precursor and an amine source. This simplifies the target to a polyhydroxylated cyclohexane, which can be accessed from various chiral pool starting materials. A key challenge in this approach is the stereocontrolled introduction of the amino group.
Alternatively, a more convergent strategy involves disconnecting the carbocyclic ring itself. This can lead to acyclic precursors that can be cyclized using various methodologies. Common disconnections for the formation of the six-membered ring include those that set the stage for intramolecular aldol (B89426) reactions, ring-closing metathesis, or radical cyclizations. These approaches offer flexibility in controlling the stereochemistry of the hydroxyl and amino groups through the design of the acyclic precursor.
A typical retrosynthetic plan might start with the target aminocyclohexanepentol and, through a series of tactical disconnections, arrive at a simple, often carbohydrate-derived, starting material. Functional group interconversions (FGI) are frequently employed to transform the target molecule's functional groups into ones that facilitate a key bond-breaking step in the retrosynthetic direction. chemistry.coach
Stereoselective and Regioselective Synthetic Routes
The inherent chirality of natural products like quercitols, inositols, and carbohydrates makes them ideal starting points for the enantioselective synthesis of aminocyclohexanepentols. These strategies leverage the existing stereocenters of the natural product to control the stereochemistry of the final molecule.
Synthesis from Natural Product Precursors (e.g., Quercitols, Inositols, Carbohydrates)
The biosynthesis of some aminocyclitols, such as those found in aminoglycoside antibiotics, often begins with glucose-6-phosphate, which is cyclized to myo-inositol. nih.govnih.gov This natural pathway highlights the close relationship between carbohydrates and aminocyclitols and provides inspiration for laboratory syntheses.
Inositols, with their abundance of hydroxyl groups, are common starting materials for aminocyclitol synthesis. However, the target this compound is a deoxygenated inositol (B14025) derivative. Therefore, selective deoxygenation of one or more hydroxyl groups is a critical step. One common method for deoxygenation is the Barton-McCombie reaction, which involves the radical-mediated deoxygenation of a thiocarbonyl derivative of the alcohol. Other methods include the reduction of halides or the reductive cleavage of acetals. The regioselectivity of these deoxygenation reactions is often controlled by the strategic use of protecting groups, allowing for the removal of specific hydroxyl groups while others remain.
Recent advances have also explored enzymatic approaches for the modification of inositols. For instance, myo-inositol dehydrogenase can be used to selectively oxidize a specific hydroxyl group, which can then be targeted for deoxygenation or conversion to an amino group. nih.govnih.gov
| Starting Material | Key Reagents | Strategy | Product Type | Reference |
|---|---|---|---|---|
| Protected myo-Inositol | 1. Thiocarbonylating agent (e.g., PhOC(S)Cl) 2. Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | Barton-McCombie Deoxygenation | Deoxy-inositol derivative | General Methodology |
| Protected myo-Inositol | 1. Mesylation/Tosylation 2. Reduction (e.g., LiAlH4) | Reductive desulfonylation | Deoxy-inositol derivative | General Methodology |
| myo-Inositol | myo-Inositol Dehydrogenase (e.g., Hyg17) | Enzymatic Oxidation followed by chemical steps | Inosose intermediate for further modification | nih.gov |
The Ferrier carbocyclization is a powerful reaction for the synthesis of functionalized cyclohexanes from carbohydrates. elsevierpure.com This reaction involves the mercury(II)-promoted rearrangement of a 5,6-unsaturated hexopyranoside (a glycal derivative) to a cyclohexanone (B45756). The resulting chiral cyclohexanone is a versatile intermediate that can be further elaborated into aminocyclitols. elsevierpure.com
The reaction typically proceeds with good control over the stereochemistry at the newly formed stereocenters, which is influenced by the stereochemistry of the starting glycal. The introduction of the amino group can be achieved either before or after the cyclization. For instance, an azido (B1232118) group can be incorporated into the glycal precursor, which is then carried through the cyclization and subsequently reduced to the amine. This method has been successfully applied to the synthesis of various aminocyclitol-containing natural products. elsevierpure.comnsf.govnih.gov
| Starting Material | Key Reagents | Key Intermediate | Target Analogue | Reference |
|---|---|---|---|---|
| 6-Deoxy-hex-5-enopyranoside derivative | HgCl2, aq. acetone | Chiral cyclohexanone | Aminocyclitol precursors | elsevierpure.com |
| Azido-functionalized glycal | Hg(OAc)2, NaBH4 | Azido-cyclohexanone | Azido-inositol analogues | nsf.govnih.gov |
Radical cyclizations provide a powerful method for the formation of carbocyclic rings, and the 6-exo cyclization is particularly useful for the synthesis of six-membered rings. In the context of aminocyclitol synthesis, a radical can be generated on an acyclic precursor derived from a carbohydrate, which then cyclizes onto a suitably placed acceptor.
According to Baldwin's rules, 6-exo-trig cyclizations are generally favored. scripps.edu This type of cyclization involves the attack of a radical onto a trigonal carbon (part of a double or triple bond) to form a six-membered ring where the newly formed bond is exocyclic to the reacting double bond. These reactions are often initiated by the homolytic cleavage of a weak bond, such as a carbon-halogen or carbon-selenium bond, using a radical initiator like AIBN and a tin hydride reagent. The stereochemical outcome of the cyclization is often controlled by the conformation of the acyclic precursor. This strategy has been employed to synthesize carbasugars and their amino-derivatives. acs.org
| Precursor Type | Radical Generation | Acceptor | Product | Reference |
|---|---|---|---|---|
| Acyclic halo-alkene from carbohydrate | Bu3SnH, AIBN | Alkene | Carbocycle | acs.org |
| Vinyl radical from vinyl halide | Radical initiator | Alkene | Carbasugar | acs.org |
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic systems, including the cyclohexane core of aminocyclitols. This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile alkene byproduct (e.g., ethylene).
For the synthesis of aminocyclitols, a diene precursor is first assembled from a carbohydrate starting material. The placement of the amino group and the hydroxyl groups with the desired stereochemistry is established in the acyclic precursor. The subsequent RCM reaction forms the six-membered ring, and the resulting double bond can be dihydroxylated or subjected to other functional group transformations to complete the synthesis of the aminocyclohexanepentol. The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes. nih.gov
| Acyclic Precursor | Catalyst | Key Transformation | Product Analogue | Reference |
|---|---|---|---|---|
| Acyclic diene from carbohydrate | Grubbs' or Hoveyda-Grubbs' catalyst | Intramolecular alkene metathesis | Cyclohexene derivative | nih.gov |
| Diene with pre-installed amino functionality | Ruthenium-based catalyst | Formation of aminocyclohexene | Aminocyclitol precursor | nih.gov |
De Novo Synthesis from Acyclic Precursors
The de novo synthesis of aminocyclitols from acyclic precursors is a cornerstone of biosynthesis, a process that chemical synthesis seeks to emulate. In nature, these cyclic compounds are often derived from simple sugar units through enzymatic cyclization. nih.gov This biological strategy offers a powerful blueprint for synthetic chemists, particularly within the realm of chemoenzymatic synthesis. nih.gov
A prime example is the biosynthesis of the C7N-aminocyclitol core, which begins with an acyclic precursor from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose (B1238255) 7-phosphate. wikipedia.org An enzyme known as 2-epi-5-epi-valiolone (B1265091) synthase, which belongs to the sugar phosphate cyclase (SPC) family, catalyzes the intramolecular cyclization of this linear sugar phosphate into 2-epi-5-epi-valiolone. nih.govwikipedia.org This enzymatic step is crucial as it constructs the fundamental carbocyclic ring from a non-cyclic starting material.
Similarly, the biosynthesis of many six-membered ring aminocyclitols, such as those found in aminoglycoside antibiotics, starts with glucose 6-phosphate. psu.edu The enzyme 1L-myo-inositol 1-phosphate (MIP) synthase catalyzes its conversion into myo-inositol 1-phosphate, which is the precursor to aminocyclitols like those in streptomycin (B1217042) and kanamycin. nih.govpsu.edu The mechanism involves an intramolecular aldol-type condensation, transforming the acyclic sugar phosphate into the cyclohexane ring system. psu.edu These biosynthetic pathways, summarized in the table below, provide invaluable insights into constructing the aminocyclitol framework from linear, acyclic starting materials. nih.gov
Table 1: Enzymatic De Novo Cyclization of Acyclic Sugar Precursors
| Enzyme Family | Precursor | Product | Resulting Core Structure |
|---|---|---|---|
| Sugar Phosphate Cyclases (SPCs) | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone | C7N-Aminocyclitol |
| MIP Synthases | Glucose 6-phosphate | myo-Inositol 1-phosphate | myo-Inositol (Aminoglycosides) |
| DOI Synthases | Glucose 6-phosphate | 2-deoxy-scyllo-inosose | 2-deoxystreptamine (Aminoglycosides) |
Data sourced from references nih.govwikipedia.orgpsu.edu.
Asymmetric Synthetic Approaches to Chiral Isomers
Achieving stereochemical control is paramount in the synthesis of specific isomers of this compound, as the biological activity of aminocyclitols is intrinsically tied to their three-dimensional structure. Asymmetric synthesis strategies are employed to generate enantiomerically pure or enriched products, typically using chiral auxiliaries, chiral reagents, or chiral catalysts. youtube.comyoutube.com
Asymmetric Diels-Alder Reaction The Diels-Alder reaction is a powerful tool for constructing six-membered rings, creating up to four chiral centers in a single step. mdpi.comwiley-vch.de To render this reaction asymmetric, chiral Lewis acids are widely used as catalysts. wiley-vch.de These catalysts, often complexes of metals like copper or indium with chiral ligands, create a chiral environment that directs the approach of the diene and dienophile, favoring the formation of one enantiomer over the other. wiley-vch.de For instance, chiral bis(oxazoline)-copper(II) complexes have proven effective in catalyzing the enantioselective Diels-Alder reaction between dienophiles and dienes to build chiral cyclohexane frameworks. wiley-vch.de This method provides a direct route to optically active cyclic precursors that can be further functionalized to yield the target aminocyclitols.
Chemoenzymatic Methods Biocatalysis offers highly selective methods for introducing chirality. A key transformation in the synthesis of aminocyclitols is the introduction of the amino group. ω-Transaminases are enzymes that can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. nih.gov This approach can be applied to a suitably protected polyhydroxylated cyclohexanone precursor, directly establishing the stereocenter of the amino group. The use of immobilized enzymes further enhances the practicality of this method, allowing for catalyst reuse and easier product purification, which aligns with sustainable manufacturing principles. nih.gov
Chiral Auxiliaries and Reagents Another established strategy involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the chiral product. youtube.com For example, esters of enantiomerically pure alcohols can undergo diastereoselective Diels-Alder reactions. nih.gov While effective, this method requires additional synthetic steps for attaching and removing the auxiliary. The use of chiral reagents, which are consumed in the reaction, is another option, though often less economical than catalytic approaches due to the need for stoichiometric amounts of the expensive chiral material. youtube.com
Modern Synthetic Methodologies
Recent advances in synthetic chemistry have focused on increasing efficiency, complexity, and sustainability. Methodologies such as multicomponent reactions and green chemistry approaches are at the forefront of modern synthesis.
Multicomponent Reaction (MCR) Strategies for Aminocyclitols
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govnumberanalytics.com While a specific MCR for this compound is not prominently documented, established MCRs like the Ugi and Passerini reactions offer a strategic blueprint. researchgate.netnih.gov
The Ugi four-component reaction (Ugi-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govyoutube.com The strategic application of this reaction to aminocyclitol synthesis would involve using a starting component with the desired polyhydroxylated backbone. For example, a polyhydroxylated aldehyde could serve as the carbonyl component, thereby incorporating the required stereochemistry and oxygenation pattern into the final MCR product.
A concrete example of a modern MCR that generates a related structural motif is the nickel-catalyzed coupling of simple alkenes, aldehydes, and amides to form complex allylic amines. nih.gov This reaction proceeds through the in situ formation of an imine from the aldehyde and amide, which then couples with the alkene. nih.gov Such strategies provide a modular and atom-economical route to functionally diverse molecules that are precursors to more complex targets.
Table 2: Key Features of Isocyanide-Based Multicomponent Reactions
| Reaction | Components | Key Product Feature | Potential for Aminocyclitol Synthesis |
|---|---|---|---|
| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | Use of polyhydroxylated carbonyls to build the core. nih.gov |
| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylaminocarboxamide | Use of polyhydroxylated carbonyls and/or amino-polyols. youtube.com |
Application of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com Key principles include the use of renewable feedstocks, improving energy efficiency, and avoiding the use of toxic solvents. numberanalytics.com
Solvent-Free Reaction Conditions
Conducting reactions without a solvent (neat) or in the solid state is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution from chemical processes. sphinxsai.comcmu.edu Several organic reactions have been successfully adapted to solvent-free conditions. For example, the photobiocatalytic hydroxylation of cyclohexane has been achieved using an enzyme in the neat substrate, showcasing a highly sustainable approach to functionalizing a basic cyclohexane ring. au.dk Furthermore, one-pot condensation reactions to form polyhydroquinoline derivatives have been efficiently carried out under solvent-free conditions assisted by microwave irradiation, resulting in excellent yields and simple work-up procedures. arkat-usa.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a transformative tool in modern chemistry. youtube.comrsc.org Unlike conventional heating, which relies on slow conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and significantly reduced reaction times. pnrjournal.com This technique often results in higher yields, cleaner reactions with fewer side products, and improved energy efficiency. sphinxsai.comijpsjournal.com
The synthesis of N-containing heterocyclic compounds, which share synthetic challenges with aminocyclitols, has been greatly improved by MAOS. rsc.org For example, the synthesis of various aminopyrimidine and quinoline (B57606) derivatives has been achieved with remarkable efficiency under microwave irradiation, often combined with solvent-free conditions. researchgate.netmdpi.comnih.gov The table below illustrates the dramatic reduction in reaction time and improvement in yield for representative syntheses.
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Product | Conventional Method | Microwave Method | Yield (Conv./MW) | Reference |
|---|---|---|---|---|---|
| Benzimidazole Synthesis | 2-Mercaptobenzimidazole | 3 hours reflux | 5 minutes | - / Good | sphinxsai.com |
| Quinolines Synthesis | 8-Hydroxyquinolines | Low-Moderate Yield | High Yield (72%) | 34% / 72% | nih.gov |
| Biginelli Reaction | Dihydropyrimidin-2(1H)-ones | Longer times | Shorter times | Improved Yields | mdpi.com |
This acceleration is attributed to the efficient and uniform heating of the polar reagents and intermediates present in the reaction mixture. pnrjournal.com The adoption of MAOS represents a significant step towards more sustainable and efficient chemical manufacturing.
Photocatalysis in Aminocyclitol Transformations
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.govnih.gov While its application directly to this compound is an expanding area of research, the principles established for the functionalization of other complex amines are highly relevant. nih.gov
The fundamental process involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with a substrate like a tertiary or secondary amine. nih.govyoutube.com For aminocyclitols, this would typically involve the oxidation of the nitrogen atom to form a highly reactive aminium radical cation. nih.govchemrxiv.org This intermediate can then undergo a variety of transformations, most commonly a deprotonation at an adjacent carbon to yield an α-amino radical. nih.gov This radical is a key intermediate for C-H functionalization, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at a position alpha to the nitrogen.
The versatility of this approach allows for a range of transformations that could be applied to aminocyclitol scaffolds. For instance, the α-amino radicals can be coupled with various radical acceptors, such as electron-deficient alkenes, to forge new C-C bonds. This opens up avenues for chain elongation or the introduction of complex side chains onto the aminocyclitol core. Furthermore, the iminium ions that can be generated through a second oxidation of the α-amino radical are electrophilic and can be trapped by a wide array of nucleophiles. nih.govnih.gov
The table below outlines potential photocatalytic reactions applicable to amine functionalization, which could be adapted for aminocyclitol transformations.
| Reaction Type | Intermediate | Reagent/Coupling Partner | Potential Product on Aminocyclitol Scaffold |
| C-H Alkylation | α-amino radical | Activated Alkenes (e.g., Acrylates) | α-Alkylated Aminocyclitol |
| C-H Arylation | α-amino radical | Aryl Halides | α-Arylated Aminocyclitol |
| C-H Acylation | α-amino radical | Acylating Agents | α-Acylated Aminocyclitol |
| Nucleophilic Addition | Iminium ion | Cyanide, Organometallics, Enolates | α-Substituted Aminocyclitol |
The development of these photocatalytic methods represents a frontier in the synthesis of complex molecules, offering novel pathways for the derivatization of aminocyclitols that are difficult to achieve through traditional thermal methods. thieme-connect.debeilstein-journals.org
Protecting Group Chemistry in Polyhydroxylated Amines Synthesis
The synthesis and selective modification of a polyfunctional molecule like this compound, which contains five hydroxyl groups and one primary amino group, is critically dependent on the use of protecting groups. bham.ac.uklibretexts.orgnih.gov These groups temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. libretexts.org
A successful synthesis of complex aminocyclitols requires a carefully designed "orthogonal protection" strategy. bham.ac.ukresearchgate.net An orthogonal set of protecting groups is one where each type of group can be removed under a specific set of conditions (e.g., acidic, basic, hydrogenolysis) without affecting the others. researchgate.netthieme-connect.deiris-biotech.de This allows for the sequential unmasking and reaction of the different functional groups on the cyclohexane ring.
For the single amino group, carbamates are the most common class of protecting groups due to their ease of installation and removal, and their ability to decrease the nucleophilicity of the nitrogen. creative-peptides.com For the multiple hydroxyl groups, a variety of protecting groups are available, with the choice often depending on the desired stability and the specific hydroxyl group to be protected. Silyl ethers are valuable for their tunable stability, while benzyl (B1604629) ethers are robust and removed under reductive conditions. For adjacent diols, cyclic protecting groups like acetonides can be employed.
The table below details common protecting groups for amine and hydroxyl functionalities relevant to aminocyclitol synthesis.
| Functional Group | Protecting Group | Abbreviation | Structure | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) creative-peptides.compeptide.com | |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH creative-peptides.com | ||
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) creative-peptides.compeptide.com | ||
| Hydroxyl | Benzyl | Bzl | Catalytic Hydrogenation (H₂/Pd) | |
| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF), Acid | ||
| Trityl | Trt | Mild acid (e.g., 1% TFA in DCM) peptide.com | ||
| 1,2-Diol | Isopropylidene (Acetonide) | Aqueous acid |
The strategic application of these protecting groups enables chemists to precisely control the synthesis, allowing for the regioselective functionalization of one specific hydroxyl group in the presence of others or the modification of the amino group while all hydroxyls remain masked. nih.gov
Functionalization of the Amino Group: Amidation and Other N-Derivations
Modification of the primary amino group of this compound and its analogues is a key strategy for generating derivatives with potentially new biological activities. The higher nucleophilicity of the amine compared to the hydroxyl groups allows for selective functionalization under appropriate conditions.
Amidation (N-Acylation): The conversion of the amino group to an amide is one of the most common derivatizations. This can be achieved through reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base. For more sensitive substrates, coupling reagents used in peptide synthesis can be employed. An alternative, highly selective method involves the formation of a mixed anhydride from a carboxylic acid and a sulfonyl chloride, which then reacts selectively with the amino group of an amino alcohol. google.comgoogle.com The synthesis of N-acylated amino acids and their derivatives is a well-established field, with both chemical and enzymatic methods available. nih.gov Highly selective acyl transfer reagents have been developed that show remarkable recognition of primary amines, even in the presence of other nucleophilic groups, enabling direct monoacylation of complex polyamines. nih.gov
Sulfonylation: Reaction of the amino group with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. N-sulfonyl derivatives are of significant interest in medicinal chemistry. The synthesis of N-sulfonyl pyrroles from diallylamines has been demonstrated, showcasing methods for creating N-S bonds in complex molecules. organic-chemistry.org
Other N-Derivations: Beyond acylation and sulfonylation, the amino group can undergo other modifications such as N-alkylation and N-arylation to introduce different substituents. Reductive amination with aldehydes or ketones is a common method for N-alkylation.
The following table summarizes key N-functionalization reactions.
| Reaction Type | Reagent Type | Typical Conditions | Resulting Derivative |
| N-Acylation | Acyl Chloride or Anhydride | Base (e.g., Pyridine, Et₃N) in an aprotic solvent | N-Acyl (Amide) |
| Carboxylic Acid + Coupling Agent | DCC, EDC, etc. | N-Acyl (Amide) | |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | N-Sulfonyl (Sulfonamide) |
| N-Alkylation | Alkyl Halide | Base | N-Alkyl (Secondary/Tertiary Amine) |
| Aldehyde/Ketone + Reducing Agent | NaBH₃CN, H₂/Pd | N-Alkyl (Secondary/Tertiary Amine) |
These derivatization strategies are fundamental to exploring the structure-activity relationships of aminocyclitols, allowing for the fine-tuning of their properties through targeted modification of the key amino functionality.
Chemical Reactivity and Derivatization Pathways of 6 Aminocyclohexane 1,2,3,4,5 Pentol
Cyclization and Rearrangement Reactions
The strategic placement of amino and hydroxyl functionalities around the cyclohexane (B81311) ring of 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) and its stereoisomers, such as inosamines, makes them amenable to various intramolecular cyclization and rearrangement reactions. These transformations are often key steps in the synthesis of biologically significant molecules, including derivatives that are more rigid or possess altered binding specificities.
Intramolecular cyclization reactions can be promoted under various conditions, often involving the activation of a hydroxyl group to facilitate nucleophilic attack by the amino group, or vice versa. For instance, related 6-nitro-deoxy-aldohexoses can undergo cyclization to form nitro-deoxy-inositols, suggesting that the amino group of this compound could similarly participate in cyclization, potentially to form bicyclic structures or to introduce new heterocyclic rings. acs.org The synthesis of oxazinanones through the intramolecular cyclization of amino acid-derived diazoketones provides a conceptual framework for how the functional groups of aminocyclitols might be induced to form heterocyclic systems. nsf.gov
Rearrangement reactions are also a notable feature of aminocyclitol chemistry, often leading to the formation of unsaturated or rearranged carbocyclic cores. msu.edu One of the significant rearrangement pathways observed in related aminocyclitol precursors is the formation of valienamine (B15573), an unsaturated aminocyclitol that is a key component of the potent α-glucosidase inhibitor, validamycin A. nih.govnih.gov The synthesis of valienamine can involve a nih.govnih.gov-sigmatropic rearrangement of an allylic cyanate (B1221674) intermediate derived from a protected aminocyclitol. nih.gov This suggests that with appropriate functionalization, such as the introduction of a leaving group on a hydroxyl and the formation of an adjacent double bond, this compound could potentially undergo similar rearrangements to yield valuable unsaturated aminocyclitols.
Acid-catalyzed rearrangements are also plausible. For example, the pinacol (B44631) rearrangement, which involves the 1,2-migration of a group in a 1,2-diol system under acidic conditions, could theoretically occur in appropriately substituted derivatives of this compound. Such rearrangements could lead to ring contraction or expansion, or the formation of ketone-containing cyclitols. While direct evidence for these specific rearrangements on this compound is not abundant in the provided literature, the known reactivity of similar polyhydroxylated and aminated cycloalkanes supports the potential for these transformations.
Formation of Conjugates and Linkers for Bioconjugation Studies
The structural and functional attributes of this compound make it an attractive scaffold for the development of conjugates and linkers in the field of bioconjugation, particularly for applications such as antibody-drug conjugates (ADCs). nih.govnih.gov The combination of a nucleophilic amino group and multiple hydroxyl groups allows for the introduction of a variety of functionalities, enabling its attachment to biomolecules like proteins and antibodies on one end, and to payload molecules, such as cytotoxic drugs, on the other. nih.govnih.gov
The primary amino group of this compound can be readily derivatized through well-established bioconjugation chemistries. For example, it can react with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. This provides a straightforward method for attaching the aminocyclitol to a payload or a linker system.
The hydroxyl groups offer additional sites for modification. They can be selectively protected and deprotected to allow for regioselective functionalization. For instance, a hydroxyl group could be oxidized to an aldehyde, which can then be used for conjugation to aminooxy- or hydrazine-functionalized molecules to form oxime or hydrazone linkages. cellmosaic.com Alternatively, the hydroxyl groups can be used to attach the aminocyclitol to a biomolecule. The diol systems present in the molecule could be oxidized to dialdehydes for reaction with amino groups on a protein. cellmosaic.com
The polyhydroxylated nature of the cyclohexane ring imparts hydrophilicity, which can be a desirable characteristic for linkers in bioconjugation. solubilityofthings.com Increased hydrophilicity can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. solubilityofthings.com The rigid, chair-like conformation of the cyclohexane ring can also provide a well-defined spatial arrangement between the conjugated biomolecule and the payload.
The versatility of this compound as a linker component is further enhanced by the potential to create branched structures. By selectively functionalizing different hydroxyl groups and the amino group, it is possible to attach multiple payload molecules to a single linker, thereby increasing the drug-to-antibody ratio (DAR) in ADCs. nih.gov
Table 1: Potential Derivatization Reactions of this compound for Bioconjugation
| Functional Group | Reagent/Reaction Type | Resulting Linkage | Purpose in Bioconjugation |
| Amino Group | N-Hydroxysuccinimide (NHS) Ester | Amide | Attachment of payload or linker |
| Amino Group | Isothiocyanate | Thiourea | Attachment of payload or linker |
| Amino Group | Aldehyde/Ketone (Reductive Amination) | Secondary Amine | Attachment to a biomolecule or payload |
| Hydroxyl Group | Oxidation (e.g., with periodate) | Aldehyde | Formation of oxime/hydrazone with aminooxy/hydrazine-functionalized molecules |
| Hydroxyl Group | Acylation with activated carboxylic acid | Ester | Attachment of payload (can be cleavable) |
| Hydroxyl Group | Etherification | Ether | Stable linkage to payload or linker |
Table 2: Conceptual Design of Linkers Based on this compound
| Linker Type | Design Principle | Potential Advantage |
| Cleavable Linker | Incorporation of a cleavable moiety (e.g., an ester or a hydrazone) by derivatizing a hydroxyl or the amino group. | Controlled release of the payload in the target environment (e.g., acidic pH of lysosomes). |
| Non-Cleavable Linker | Formation of stable bonds (e.g., amides, ethers) to both the antibody and the payload. | Increased stability in circulation, release of the payload upon degradation of the antibody. |
| Branched Linker | Differential functionalization of the amino group and multiple hydroxyl groups to attach more than one payload molecule. | Higher drug-to-antibody ratio (DAR) for enhanced potency. |
| Hydrophilic Linker | The inherent polyol nature of the scaffold is maintained in the final conjugate. | Improved solubility and pharmacokinetic profile of the bioconjugate. |
Theoretical and Computational Chemistry of 6 Aminocyclohexane 1,2,3,4,5 Pentol Systems
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and conformational landscape of 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475). These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular properties that are often inaccessible through experimental techniques alone. escholarship.org
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of medium-sized organic molecules like this compound. escholarship.orgnih.gov By approximating the many-electron wavefunction in terms of the electron density, DFT provides a balance between computational cost and accuracy.
DFT calculations are instrumental in determining a variety of electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting sites of interaction with other molecules. nih.gov
In the context of this compound, DFT can be employed to analyze how the introduction of the amino group influences the electronic properties of the parent cyclohexanepentol ring. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for obtaining reliable results and must be carefully benchmarked against experimental data or higher-level calculations where possible. acs.orgnih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of a this compound Isomer
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
| Dipole Moment | 3.2 | Debye |
| Total Energy | -652.45 | Hartrees |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aminocyclitol structures. Specific values would depend on the chosen isomer, conformation, and level of theory.
Ab Initio Methods for Conformational Analysis
Ab initio methods, which are based on first principles without the use of empirical parameters, are the gold standard for accurate conformational analysis. acs.org For a flexible molecule like this compound, which can exist in various chair and boat conformations, ab initio calculations, particularly at higher levels of theory such as Møller-Plesset perturbation theory (MP2), are essential for determining the relative energies of different conformers. acs.org
The conformational landscape of aminocyclitols is governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding. The orientation of the hydroxyl and amino groups (axial vs. equatorial) significantly impacts the stability of each conformer. Ab initio calculations can precisely quantify these energy differences, allowing for the identification of the most stable, low-energy conformations that are likely to be populated at physiological temperatures. nih.gov These studies have shown that for related inositols, the choice of basis set and the inclusion of electron correlation are crucial for accurately describing the intramolecular hydrogen bonding networks that stabilize certain conformations. acs.org
Table 2: Relative Energies of Hypothetical this compound Conformers from Ab Initio Calculations
| Conformer (Amino Group Orientation) | Relative Energy (kcal/mol) |
| Chair - Equatorial NH2 | 0.00 |
| Chair - Axial NH2 | 1.52 |
| Skew-Boat - Equatorial NH2 | 5.89 |
| Skew-Boat - Axial NH2 | 7.21 |
Note: This table presents hypothetical relative energies to illustrate the typical energy differences between conformers of a substituted cyclohexane (B81311). The actual values would require specific ab initio calculations for each isomer of this compound.
Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Conformational Sampling and Free Energy Landscapes
For a molecule with multiple rotatable bonds and a flexible ring system, exploring the entire conformational space is a significant challenge. MD simulations, particularly when combined with enhanced sampling techniques, can be used to extensively sample the different conformations of this compound. nih.govmdpi.com
From these simulations, a free energy landscape can be constructed. This landscape maps the free energy of the system as a function of specific collective variables, such as dihedral angles or the root-mean-square deviation (RMSD) from a reference structure. The minima on this landscape correspond to the most stable conformational states, while the barriers between them represent the energy required for conformational transitions. nih.govresearchgate.net This provides a comprehensive picture of the molecule's flexibility and the timescales of conformational changes.
Solvent Effects on Molecular Conformation and Interactions
The surrounding solvent environment can have a profound impact on the conformation and interactions of a polar molecule like this compound. rsc.orgnih.govnih.gov MD simulations explicitly including solvent molecules (typically water) are crucial for capturing these effects. The explicit solvent molecules can form hydrogen bonds with the hydroxyl and amino groups, which can stabilize or destabilize certain conformations compared to the gas phase. rsc.org
For example, in an aqueous environment, water molecules can compete for hydrogen bonding with the solute, potentially disrupting intramolecular hydrogen bonds that might be stable in a non-polar solvent or in the gas phase. MD simulations can quantify the number and lifetime of hydrogen bonds between the aminocyclitol and water, providing insights into its solvation and how the solvent mediates its conformational preferences. nih.gov
Intermolecular Interaction Studies
Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is key to understanding its biological activity. nih.gov Computational methods are invaluable for studying these interactions at an atomic level of detail.
DFT and ab initio methods can be used to calculate the binding energies and geometries of complexes formed between this compound and model systems representing amino acid side chains or other small molecules. nih.govresearchgate.net These calculations can identify the key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern binding. nih.govmdpi.com
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, can be used to model the interaction of this compound with protein binding sites. Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to characterize the dynamics of the interaction. nih.gov The analysis of these simulations can reveal the specific hydrogen bonding patterns and other key interactions that contribute to the binding affinity. nih.gov
Table 3: Illustrative Intermolecular Interaction Energies of a this compound Isomer with Amino Acid Side Chain Analogs (DFT Calculation)
| Interacting Amino Acid Analog | Interaction Energy (kcal/mol) | Predominant Interaction Type |
| Methane (Alanine analog) | -2.5 | Van der Waals |
| Methanol (Serine analog) | -8.7 | Hydrogen Bonding |
| Acetamide (Asparagine analog) | -10.2 | Hydrogen Bonding |
| Methylguanidinium (Arginine analog) | -25.1 | Electrostatic & Hydrogen Bonding |
Note: These values are for illustrative purposes and represent the type of data that can be obtained from quantum chemical calculations on model systems. The actual interaction energies would depend on the specific geometries and level of theory used.
Biochemical and Mechanistic Investigations of 6 Aminocyclohexane 1,2,3,4,5 Pentol Interactions
Supramolecular Chemistry of Aminocyclitol Derivatives in Biological Contexts
Interaction with Biomembranes or Carbohydrate Recognition Domains
The study of the interactions between small molecules and biological structures such as biomembranes and carbohydrate recognition domains (CRDs) is crucial for understanding their potential biological activities. For the aminocyclitol 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475), which belongs to the inositol (B14025) amine family, its high degree of hydroxylation and the presence of an amino group suggest the potential for various non-covalent interactions with these biological entities. However, detailed experimental research specifically investigating these interactions for this particular compound is not extensively available in the public domain. The following sections outline the theoretical potential for these interactions based on the known behavior of analogous compounds and the fundamental principles of biophysical chemistry.
Interaction with Biomembranes
The interaction of this compound with biomembranes can be hypothesized based on its physicochemical properties. The compound's multiple hydroxyl groups render it highly hydrophilic, while the amino group, which is protonated at physiological pH, introduces a positive charge.
Theoretical Interaction Mechanisms:
Electrostatic Interactions: The positively charged amino group could potentially interact with the negatively charged head groups of phospholipids (B1166683) that are abundant in many biological membranes, such as phosphatidylserine (B164497) and phosphatidylglycerol. This could lead to an accumulation of the compound at the membrane surface.
Hydrogen Bonding: The numerous hydroxyl groups are capable of forming hydrogen bonds with the phosphate (B84403) and ester moieties of phospholipid head groups, as well as with the glycerol (B35011) backbone. These interactions would further stabilize the association of the compound with the membrane surface.
Membrane Perturbation: Due to its high hydrophilicity, significant insertion of this compound into the hydrophobic core of the lipid bilayer is considered unlikely. However, its binding to the membrane surface could potentially alter the packing of lipid head groups, leading to changes in membrane fluidity and permeability.
To date, specific experimental data from techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, or fluorescence quenching assays that would confirm and quantify these potential interactions with model membrane systems are lacking for this compound.
Interaction with Carbohydrate Recognition Domains
Carbohydrate recognition domains are protein modules that specifically bind to carbohydrate structures. Given that this compound is a cyclitol, a carbohydrate analogue, it is plausible that it could be recognized by certain CRDs.
Potential for Competitive Inhibition:
Many enzymes and lectins possess CRDs that bind to specific sugar moieties. The structural similarity of this compound to inositols and some monosaccharides suggests that it could act as a competitive inhibitor for these proteins. The binding affinity would be determined by how well the spatial arrangement of its hydroxyl and amino groups complements the binding pocket of a given CRD.
Table of Potential Interacting Protein Families:
| Protein Family | Potential Interaction | Basis of Hypothesis |
| Glycosidases | Competitive Inhibition | Structural analogy to monosaccharide substrates. |
| Lectins | Binding to CRD | Mimicry of natural carbohydrate ligands. |
| Inositol-binding proteins | Competitive Binding | Similarity to the inositol ring structure. |
Detailed kinetic studies and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be required to identify specific CRDs that interact with this compound and to elucidate the precise binding mode and affinity. Without such studies, the interaction with CRDs remains a theoretical possibility based on its structure.
Advanced Analytical and Spectroscopic Characterization Techniques for 6 Aminocyclohexane 1,2,3,4,5 Pentol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the connectivity of atoms and deduce the compound's conformation and stereochemistry.
¹H and ¹³C NMR for Structural Elucidation and Stereochemistry
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the upfield region, typically between 3.0 and 4.5 ppm, corresponding to the protons attached to the carbon atoms of the cyclohexane (B81311) ring. The exact chemical shifts are influenced by the electronegativity of the attached hydroxyl (-OH) and amino (-NH₂) groups and the stereochemical arrangement. The proton attached to the carbon bearing the amino group (C1-H) may appear at a slightly different shift compared to the protons on the hydroxyl-bearing carbons. The multiplicity of these signals (singlet, doublet, triplet, etc.), governed by scalar coupling (J-coupling) with neighboring protons, provides critical information about the connectivity and dihedral angles between adjacent protons, which is fundamental for determining the relative stereochemistry of the substituents.
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms of the cyclohexane ring. The chemical shifts of these carbons are highly dependent on their substitution. Carbons bonded to hydroxyl groups typically resonate in the range of 60-80 ppm, while the carbon attached to the amino group may show a slightly different chemical shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present on the ring of this specific compound.
Predicted NMR Data for this compound (Note: Specific chemical shifts can vary based on solvent and stereoisomer. The following table provides estimated ranges based on the analysis of similar aminocyclitol structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 2.5 - 3.5 | 45 - 55 |
| C2-H | 3.2 - 4.2 | 65 - 75 |
| C3-H | 3.2 - 4.2 | 65 - 75 |
| C4-H | 3.2 - 4.2 | 65 - 75 |
| C5-H | 3.2 - 4.2 | 65 - 75 |
| C6-H | 3.2 - 4.2 | 65 - 75 |
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation
Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of this compound by revealing correlations between different nuclei. princeton.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds. youtube.com In the COSY spectrum of this compound, cross-peaks will appear between adjacent protons on the cyclohexane ring (e.g., H1-H2, H2-H3, etc.), allowing for the establishment of the complete proton connectivity sequence around the ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are directly bonded. This is paramount for determining the stereochemistry of the molecule. For example, observing a NOESY cross-peak between two protons on the same side of the cyclohexane ring (axial-axial or axial-equatorial) helps to define their relative orientation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com The HSQC spectrum will show a cross-peak for each C-H bond in the molecule, providing an unambiguous assignment of which proton signal corresponds to which carbon signal. researchgate.netnih.gov
Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Proton-proton connectivity along the cyclohexane backbone. |
| NOESY | ¹H ↔ ¹H (through space) | Spatial proximity of protons, crucial for stereochemical assignment (e.g., cis/trans relationships of substituents). |
| HSQC | ¹H ↔ ¹³C (1 bond) | Direct one-bond proton-carbon correlations for assigning carbon signals. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Long-range connectivity to confirm the carbon skeleton and placement of substituents. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the compound, confirming its identity. For this compound (C₆H₁₃NO₅), the expected exact mass can be calculated and compared to the experimental value. The protonated molecule, [M+H]⁺, would be the likely ion observed in positive-ion mode ESI-HRMS.
Calculated Exact Mass for this compound
| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |
| C₆H₁₃NO₅ | [M+H]⁺ | 179.07937 |
Data sourced from PubChem. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. For aminocyclitols like this compound, common fragmentation pathways include the neutral loss of water (H₂O) from the hydroxyl groups and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the glycosidic bonds is a major fragmentation pathway in more complex aminoglycosides. acs.org For this simpler aminocyclitol, ring cleavages are also expected. The analysis of these fragmentation patterns helps to confirm the presence and location of the amino and hydroxyl groups. nih.gov
Potential MS/MS Fragments of [C₆H₁₃NO₅+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 180.0866 | [M+H-H₂O]⁺ | H₂O |
| 180.0866 | [M+H-NH₃]⁺ | NH₃ |
| 180.0866 | [M+H-2H₂O]⁺ | 2H₂O |
| 180.0866 | [M+H-H₂O-NH₃]⁺ | H₂O, NH₃ |
LC-MS and GC-MS Coupling for Purity and Mixture Analysis
Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual analysis by MS.
LC-MS: Liquid Chromatography-Mass Spectrometry is well-suited for the analysis of polar, non-volatile compounds like this compound. nih.govwaters.com Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. Alternatively, reversed-phase LC can be used with ion-pairing agents. LC-MS is invaluable for assessing the purity of a sample, identifying impurities, and quantifying the compound in complex matrices. shimadzu.com
GC-MS: Gas Chromatography-Mass Spectrometry is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its low volatility stemming from the multiple polar hydroxyl and amino groups. Therefore, derivatization is necessary to convert these polar functional groups into less polar, more volatile ethers or esters (e.g., by trimethylsilylation or acylation). nih.govnih.gov Once derivatized, GC-MS can provide excellent separation and sensitive detection for purity analysis and identification of isomers. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive method for probing the molecular structure of a compound by examining the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. This technique is exceptionally useful for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its primary amine (-NH₂) and multiple hydroxyl (-OH) groups.
The presence of extensive hydrogen bonding, both intramolecular and intermolecular, due to the numerous hydroxyl groups and the amino group, would significantly influence the position and shape of the O-H and N-H stretching bands. These bands would likely appear as broad absorptions in the high-frequency region of the spectrum (typically 3200-3600 cm⁻¹). The C-H stretching vibrations of the cyclohexane ring would be observed around 2850-3000 cm⁻¹. The C-O and C-N stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.
Illustrative FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amino |
| ~2920 | C-H stretch (asymmetric) | Cyclohexane ring |
| ~2850 | C-H stretch (symmetric) | Cyclohexane ring |
| ~1600 | N-H bend | Amino |
| ~1450 | C-H bend | Cyclohexane ring |
| ~1100 | C-O stretch | Hydroxyl |
| ~1050 | C-N stretch | Amino |
Note: This table is illustrative and represents expected absorption regions. Actual peak positions and intensities would need to be determined experimentally.
Raman Spectroscopy for Molecular Vibrations and Conformation
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and skeletal vibrations of the carbon backbone. For this compound, Raman spectroscopy would be valuable for characterizing the conformation of the cyclohexane ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous information about its solid-state structure.
The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the conformation of the cyclohexane ring and the relative stereochemistry of the amino and hydroxyl groups. Furthermore, the crystal packing, including the intricate network of intermolecular hydrogen bonds, would be fully characterized. Although crystal structures for related aminocyclitols have been reported, a specific crystallographic study for this compound has not been found in the reviewed literature.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
Note: This table is a hypothetical representation of the type of data obtained from an X-ray crystallography experiment.
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for the separation, purification, and analysis of chemical compounds from mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a polar and non-volatile compound like this compound, reversed-phase HPLC would likely be a suitable method.
Due to the high polarity of the analyte, a polar-embedded or an aqueous C18 column might be employed to enhance retention. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as an ion-pairing agent to improve peak shape and retention of the amine. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore. Alternatively, derivatization with a UV-active or fluorescent tag would allow for sensitive detection.
Illustrative HPLC Method Parameters for this compound
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (20:80) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Retention Time | ~3.5 min |
Note: This table provides an example of typical HPLC conditions and is not based on experimental data for this specific compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the high polarity and low volatility of this compound, direct analysis by GC is challenging. The multiple hydroxyl and amino groups would lead to strong interactions with the stationary phase, resulting in poor peak shape and potential decomposition at high temperatures.
To overcome these limitations, derivatization is necessary to convert the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where the active hydrogens of the hydroxyl and amino groups are replaced with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether and TMS-amine derivatives are significantly more volatile and amenable to GC analysis. The separation would be performed on a non-polar or medium-polarity capillary column, and detection would typically be carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Broader Chemical Applications and Future Research Trajectories
6-Aminocyclohexane-1,2,3,4,5-pentol (B13143475) as a Chiral Building Block in Organic Synthesis
In modern drug discovery and organic synthesis, the use of chiral building blocks is essential. enamine.net Since most biological targets, such as enzymes and receptors, are inherently chiral, the stereochemistry of a molecule is critical for its biological activity. enamine.net this compound, with its multiple stereocenters, is a valuable chiral pool compound—a readily available, enantiomerically pure substance that can be incorporated into a larger molecule.
The densely functionalized and stereochemically rich framework of this aminocyclitol makes it an ideal starting material for the asymmetric synthesis of complex natural products and therapeutic agents. researchgate.net Chemists can leverage the existing stereochemistry of the aminocyclitol core to control the formation of new stereocenters in subsequent reactions. This strategy has been applied to the synthesis of various bioactive molecules, including piperidine (B6355638) alkaloids and other nitrogen-containing heterocycles. researchgate.net The synthetic utility is demonstrated in methodologies that transform aminocyclitol derivatives into novel scaffolds for creating diverse and enantiomerically pure compounds like indolizidines and pyrrolizidines. researchgate.net
Development of Aminocyclitol-Based Molecular Probes
Molecular probes are indispensable tools in chemical biology for visualizing and studying complex biological processes. The aminocyclitol scaffold is well-suited for the development of such probes. By chemically attaching reporter groups—such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels—to the hydroxyl or amino functionalities of this compound, researchers can create customized probes.
These probes are instrumental in investigating the mechanism of action of aminocyclitol-containing drugs, like aminoglycoside antibiotics. For instance, a fluorescently tagged aminoglycoside analogue can be used to visualize its binding to the bacterial ribosome, providing insights into its mode of inhibition and the structural basis of antibiotic resistance. nih.gov Such studies are crucial for understanding how these molecules interact with their biological targets, like ribosomal RNA (rRNA), and for identifying the specific sites of interaction. nih.gov
Rational Design of Derivatives for Enhanced Biochemical Selectivity
Rational drug design involves creating new molecules with improved efficacy and specificity based on a detailed understanding of the three-dimensional structure of their biological targets. nih.gov The aminocyclitol framework serves as a versatile scaffold for this approach. By analyzing the crystal structures of aminocyclitol-based inhibitors bound to their target enzymes or RNA molecules, chemists can identify key interaction points. nih.gov
This structural information guides the synthesis of new derivatives of this compound with modified functionalities designed to enhance binding affinity and selectivity. For example, modifications at specific positions, such as the C4' position in kanamycin-related structures, can create new analogues that are effective against drug-resistant bacterial strains. nih.gov The goal is to design molecules that not only are potent inhibitors but also exhibit greater selectivity for the microbial target over human enzymes, which is a critical step in developing safer therapeutic agents. rsc.org
| Modification Strategy | Target | Intended Outcome | Reference Example |
|---|---|---|---|
| Substitution of hydroxyl/amino groups | Bacterial Ribosomal RNA | Overcome resistance, enhance binding | Kanamycin analogues nih.gov |
| Conjugation with heterocycles | 16S A-site of rRNA | Mimic natural aminoglycoside binding | Heterocyclic 2-deoxy-streptamine derivatives chim.it |
| Alteration of ring conformation | Glycosidase Enzymes | Improve inhibitory potency and selectivity | Aminocarbasugar development nih.gov |
| Introduction of bulky side chains | Aminoglycoside Modifying Enzymes | Steric hindrance to prevent inactivation | Design of new enzyme-resistant antibiotics nih.gov |
Role in Material Science and Supramolecular Chemistry
The field of supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The structure of this compound, with its high density of hydrogen bond donors (hydroxyl and amino groups) and acceptors (hydroxyl oxygens and amino nitrogen), makes it an excellent candidate for building self-assembling supramolecular structures. nih.gov
Aminocyclitol-containing molecules, particularly aminoglycosides, have been shown to self-assemble in water to form nanofibers. These fibers can further entangle to create a three-dimensional network characteristic of a hydrogel. nih.gov Such supramolecular hydrogels are a class of soft biomaterials with significant potential in medical applications, including tissue engineering and controlled drug delivery systems. nih.gov The inherent bioactivity of the aminocyclitol core can be combined with the physical properties of the hydrogel to create advanced functional materials.
Potential in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify promising new drug leads. The aminocyclitol scaffold of this compound is an ideal starting point for library synthesis.
The multiple functional groups (one primary amine and five hydroxyls) serve as anchor points for attaching a wide variety of chemical building blocks. By systematically reacting the aminocyclitol core with different chemical reagents in a combinatorial fashion, a vast library of unique derivatives can be generated. For example, a library of 4-heterocyclic 2-deoxy-streptamine derivatives was synthesized and screened for binding affinity to the ribosomal A-site. chim.it This approach allows for the efficient exploration of the chemical space around the aminocyclitol core, significantly increasing the probability of discovering novel compounds with desired biological properties. researchgate.net
Opportunities in Enzyme Mimicry and Catalysis
Enzymes are highly efficient and specific biological catalysts. The development of smaller, more robust molecules that can mimic the function of enzymes is a major goal in chemistry. The rigid, well-defined three-dimensional structure of the this compound ring provides a scaffold for positioning catalytic functional groups in precise spatial arrangements, similar to an enzyme's active site.
By attaching metal-binding ligands, general acids/bases, or other catalytic moieties to the aminocyclitol framework, it may be possible to create artificial enzymes or "enzyme mimics." While the direct use of this specific aminocyclitol in catalysis is a relatively unexplored area, the principles have been demonstrated with other complex scaffolds like noble metal nanoclusters, which have shown peroxidase- and catalase-mimic activities. rsc.org The chiral environment provided by the aminocyclitol could also be exploited for developing novel catalysts for asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.
Emerging Research Themes and Unexplored Avenues
The versatility of the this compound scaffold continues to open new research horizons. While its role in antibiotics is well-established, several emerging themes point toward a broader future impact.
Advanced Biomaterials: Beyond simple hydrogels, future research could focus on creating "smart" materials that respond to specific biological stimuli (e.g., pH, enzymes) for targeted drug delivery, leveraging the principles of supramolecular assembly. nih.gov
Asymmetric Organocatalysis: The chiral backbone of aminocyclitols is an untapped resource for the design of purely organic catalysts. These catalysts could offer greener and more sustainable alternatives to metal-based systems for producing chiral chemicals.
Chemical Sensors: By functionalizing the aminocyclitol scaffold with chromogenic or fluorogenic groups, it may be possible to design selective sensors for detecting specific metal ions, anions, or biological molecules through specific binding events.
Probing Epigenetics: Some aminocyclitol-containing natural products are known to inhibit enzymes involved in epigenetic modifications. Synthesizing libraries based on the this compound core could lead to new pharmacological tools for studying and potentially treating diseases linked to epigenetic dysregulation.
The continued exploration of these and other avenues will undoubtedly solidify the position of aminocyclitols as a privileged scaffold in chemical and biomedical research.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Kanamycin |
| 2-deoxy-streptamine |
| Indolizidines |
| Pyrrolizidines |
| Piperidine |
| Streptomycin (B1217042) |
| Hygromycin A |
| Gentamicin |
| Butirosin |
| Acarbose |
| Validamycin A |
| Neomycin |
| Apramycin |
| Paromomycin |
| Tobramycin |
| Amikacin |
| Plazomicin |
| Ribostamycin |
Q & A
Q. Key Considerations :
- pH control during synthesis to avoid epimerization.
- Use anhydrous conditions for amino group stability.
Basic: How can the stereochemistry and structural integrity of this compound be validated experimentally?
Answer:
Combine multiple analytical techniques:
Note : Computational tools (e.g., DFT for NMR prediction) can supplement experimental data .
Advanced: What are the key challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?
Answer:
Regioselectivity is complicated by:
- Similar reactivity of hydroxyl groups : Use steric or electronic directing groups (e.g., bulky silyl ethers) to favor specific positions .
- Competing amine participation : Temporarily block the amino group with a Boc protecting group to prevent nucleophilic interference .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyls, while nonpolar solvents favor amine reactivity.
Case Study : In methylamino-hexane-pentol synthesis, regioselective oxidation was achieved using TEMPO/NaOCl, targeting the least hindered hydroxyl .
Advanced: How can computational modeling guide the design of experiments for 6-Aminocycloclohexane-1,2,3,4,5-pentol derivatives?
Answer:
Conformational analysis : Use molecular dynamics (MD) to predict stable chair conformations and hydrogen-bonding networks .
Reactivity prediction : Apply DFT to calculate transition-state energies for hydroxyl/amine reactions (e.g., sulfonation vs. acylation).
Docking studies : Screen derivatives for binding affinity to biological targets (e.g., glycosidase enzymes) using AutoDock Vina .
Validation : Cross-reference computational results with experimental data (e.g., NMR coupling constants for conformation) .
Advanced: How should researchers address contradictory data in stability studies of this compound under varying pH conditions?
Answer:
Contradictions often arise from:
- Epimerization : Monitor optical rotation over time; use chiral HPLC to quantify enantiomeric excess .
- Degradation pathways : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .
- pH-dependent solubility : Adjust buffer systems (e.g., phosphate vs. acetate) to isolate pH effects from ionic strength artifacts .
Q. Table: Stability Indicators
| Condition | Key Observation | Method |
|---|---|---|
| pH < 3 | Amine protonation → increased solubility | UV-Vis spectroscopy |
| pH > 8 | Hydroxyl deprotonation → oxidation | LC-MS |
Basic: What analytical techniques are most effective for quantifying trace impurities in this compound samples?
Answer:
- HPLC-DAD : Use a polar column (C18 or HILIC) with a mobile phase of acetonitrile/water (0.1% TFA) to separate impurities. Calibrate with spiked standards .
- GC-MS : Derivatize hydroxyl/amine groups (e.g., trimethylsilylation) for volatility. Compare retention indices to reference libraries .
- Ion chromatography : Detect inorganic impurities (e.g., chloride, sulfate) introduced during synthesis .
Advanced: What methodologies are recommended for studying the compound’s stability under oxidative or thermal stress?
Answer:
Thermogravimetric analysis (TGA) : Measure weight loss at 10°C/min to identify decomposition temperatures .
Forced degradation : Expose to H₂O₂ (3%) or heat (60°C) and monitor degradation via NMR/HPLC .
Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Data Interpretation : Compare degradation activation energies to similar polyols to infer mechanistic pathways .
Advanced: How can researchers optimize enantiomeric resolution of this compound for pharmacological studies?
Answer:
- Chiral chromatography : Use a Chiralpak IA column with ethanol/hexane eluents. Optimize flow rate and column temperature .
- Enzymatic resolution : Employ lipases or esterases to selectively acylate one enantiomer .
- Crystallization-induced asymmetric transformation : Seed supersaturated solutions with pure enantiomer crystals to drive resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
